

Cross-study comparison of Ubrogepant's clinical trial outcomes

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Compound of Interest

Compound Name: Ubrogepant

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Ubrogepant Clinical Trial Outcomes: A Cross-Study Comparison

Ubrogepant, an oral calcitonin gene-related peptide (CGRP) receptor antagonist, has emerged as a significant therapeutic option for the acute treatment of migraine. Its efficacy and safety have been established in a series of rigorous clinical trials. This guide provides a comparative analysis of the key clinical trial outcomes for **ubrogepant**, with a focus on the pivotal Phase 3 studies, ACHIEVE I and ACHIEVE II, alongside other relevant clinical data. This information is intended for researchers, scientists, and drug development professionals to facilitate an in-depth understanding of **ubrogepant**'s clinical profile.

Quantitative Data Summary

The following tables summarize the primary and key secondary efficacy endpoints from the ACHIEVE I and ACHIEVE II trials, as well as pooled analyses. These studies were multicenter, randomized, double-blind, placebo-controlled trials that evaluated the efficacy, safety, and tolerability of **ubrogepant** for the acute treatment of a single migraine attack.^{[1][2][3]}

Table 1: Co-Primary Efficacy Endpoints at 2 Hours Post-Dose

Trial/Analysis	Outcome	Placebo	Ubrogepant 25 mg	Ubrogepant 50 mg	Ubrogepant 100 mg
ACHIEVE I	Pain Freedom	11.8%	-	19.2%	21.2%
Absence of Most Bothersome Symptom	27.8%	-	38.6%	37.7%	
ACHIEVE II[4][5]	Pain Freedom	14.3%	20.7%	21.8%	-
Absence of Most Bothersome Symptom	27.4%	34.1%	38.9%	-	
Pooled ACHIEVE I & II	Pain Freedom	13.0%	-	20.5%	-
Absence of Most Bothersome Symptom	27.6%	-	38.7%	-	

Table 2: Key Secondary Efficacy Endpoints at 2 Hours Post-Dose from ACHIEVE I

Outcome	Placebo	Ubrogepant 50 mg	Ubrogepant 100 mg
Pain Relief	49%	61%	61%
Absence of Photophobia	31.4%	-	45.8%
Sustained Pain Relief (2-24 hours)	21%	36%	38%
Sustained Pain Freedom (2-24 hours)	8.6%	-	15.4%

Table 3: Common Adverse Events (within 48 hours, Pooled ACHIEVE I & II)

Adverse Event	Placebo (n=1122)	Ubrogepant 50 mg (n=1118)
Nausea	1.8%	1.9%
Any Adverse Event	11.5%	11.2%

Experimental Protocols

The ACHIEVE I and ACHIEVE II trials shared a similar design to assess the efficacy of **ubrogepant** in the acute treatment of migraine.

Study Design: Both were multicenter, double-blind, parallel-group, single-attack studies.

Participant Population: Adults aged 18-75 years with a history of migraine (with or without aura) experiencing 2 to 8 migraine attacks per month were enrolled.

Randomization and Treatment:

- ACHIEVE I: Participants were randomized in a 1:1:1 ratio to receive placebo, **ubrogepant** 50 mg, or **ubrogepant** 100 mg.
- ACHIEVE II: Participants were randomized in a 1:1:1 ratio to receive placebo, **ubrogepant** 25 mg, or **ubrogepant** 50 mg.

Participants were instructed to treat a single migraine attack of moderate or severe headache pain intensity. An optional second dose of the assigned treatment could be taken between 2 and 48 hours after the initial dose if needed.

Primary Efficacy Endpoints: The co-primary endpoints, assessed at 2 hours after the initial dose, were:

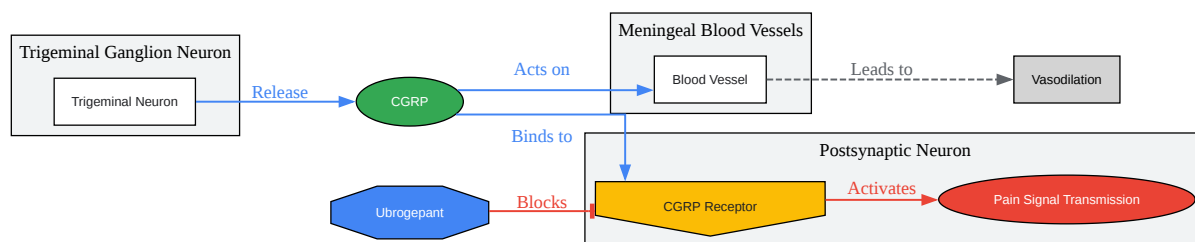
- **Pain Freedom:** Defined as a reduction in headache severity from moderate or severe to no pain.
- **Absence of the Most Bothersome Symptom (MBS):** Participants identified their most bothersome migraine-associated symptom from a choice of photophobia, phonophobia, or nausea at the time of treatment. The endpoint was the absence of this symptom at 2 hours.

Secondary Efficacy Endpoints: A variety of secondary endpoints were also evaluated, including:

- Pain relief at 2 hours (reduction from moderate or severe pain to mild or no pain).
- Sustained pain relief and pain freedom from 2 to 24 hours.
- Absence of individual migraine-associated symptoms (photophobia, phonophobia, and nausea) at 2 hours.
- Patient-reported outcomes such as functional disability and satisfaction with the medication.

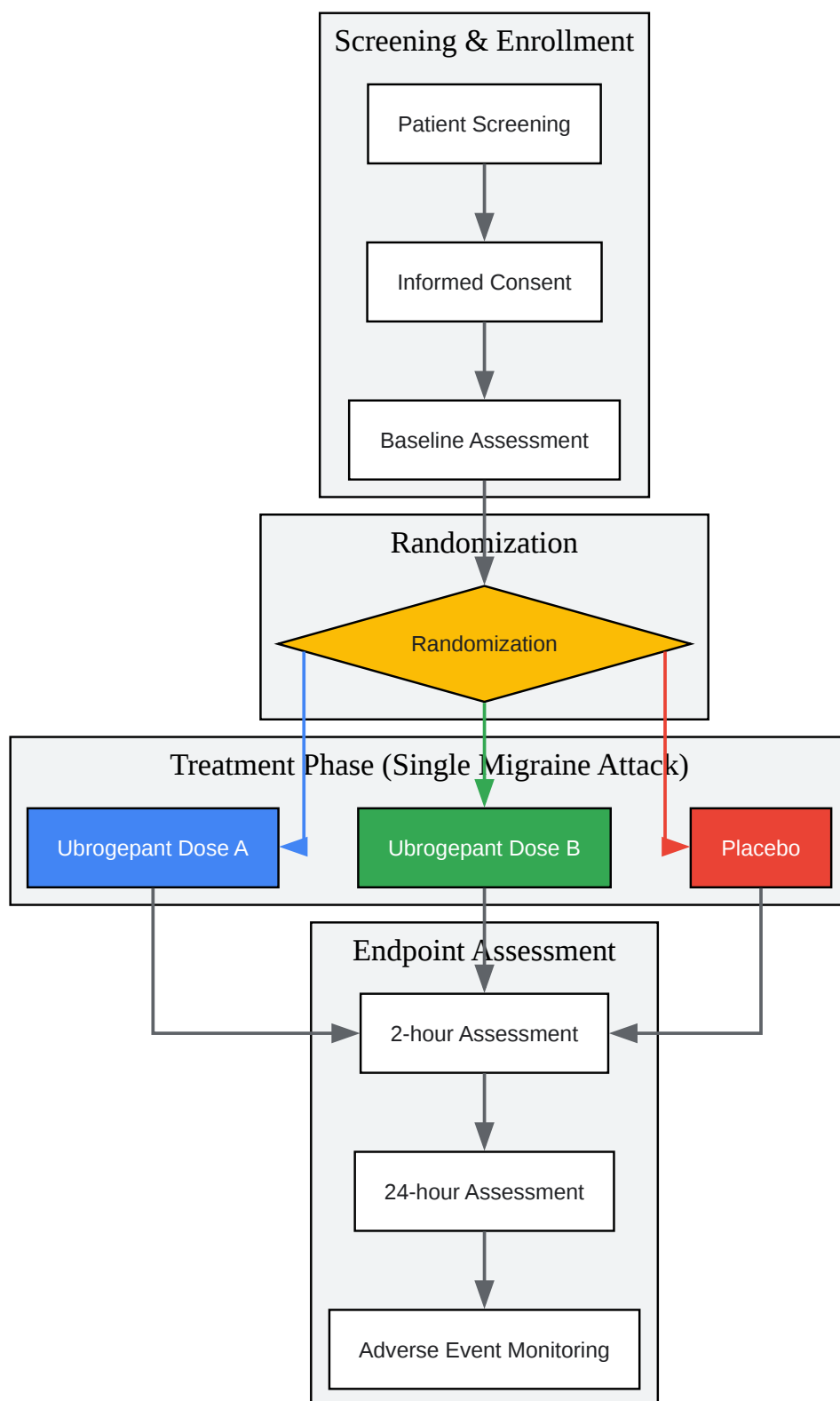
Visualizing Pathways and Processes

To further elucidate the context of **ubrogepant**'s mechanism and its clinical evaluation, the following diagrams are provided.



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CGRP Signaling Pathway in Migraine



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Ubrogapant Clinical Trial Workflow

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